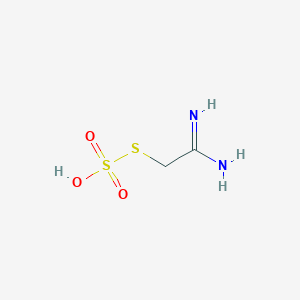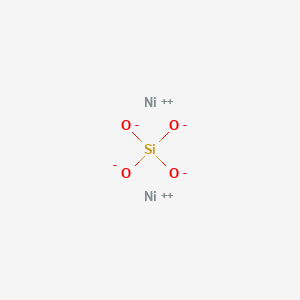
Dinickel orthosilicate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dinickel orthosilicate (Ni2SiO4) is a compound that has gained significant attention in the field of materials science due to its unique properties. It is a type of silicate-based ceramic material that is known for its excellent mechanical, thermal, and electrical properties. Dinickel orthosilicate is a promising material for various applications, including catalysis, energy storage, and electronic devices.
Mecanismo De Acción
The mechanism of action of dinickel orthosilicate varies depending on its application. In catalysis, dinickel orthosilicate acts as a catalyst by providing a surface for the reactants to interact and facilitating the reaction. In energy storage devices, dinickel orthosilicate acts as an electrode material, storing and releasing energy through the movement of ions. In electronic devices, dinickel orthosilicate acts as a dielectric material, preventing the flow of current and storing electrical energy.
Efectos Bioquímicos Y Fisiológicos
There is limited research on the biochemical and physiological effects of dinickel orthosilicate. However, studies have shown that exposure to dinickel orthosilicate can cause respiratory irritation and lung damage in animals. Further research is needed to determine the potential health effects of dinickel orthosilicate exposure in humans.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Dinickel orthosilicate has several advantages for use in lab experiments. It is a stable and durable material that can withstand high temperatures and harsh environments. It is also relatively inexpensive and easy to synthesize. However, dinickel orthosilicate has some limitations, including its low surface area and poor dispersion properties, which can affect its catalytic activity.
Direcciones Futuras
There are several future directions for research on dinickel orthosilicate. One area of interest is the development of new synthesis methods that can improve the material's properties and performance. Another area of interest is the exploration of dinickel orthosilicate's potential for use in energy storage and electronic devices. Additionally, further research is needed to determine the potential health effects of dinickel orthosilicate exposure and to develop safety guidelines for its use.
Métodos De Síntesis
There are several methods for synthesizing dinickel orthosilicate, including solid-state reaction, sol-gel method, hydrothermal synthesis, and co-precipitation. Among these methods, the sol-gel method is the most commonly used technique for synthesizing dinickel orthosilicate. This method involves the reaction of metal alkoxides with a silica precursor in the presence of a solvent. The resulting gel is then dried and calcined to obtain the final product.
Aplicaciones Científicas De Investigación
Dinickel orthosilicate has been extensively studied for its potential applications in various fields of science. In the field of catalysis, dinickel orthosilicate has been used as a catalyst for various reactions, including the synthesis of methanol, ammonia, and hydrogen. It has also been studied for its potential use in energy storage devices, such as batteries and supercapacitors. In the field of electronic devices, dinickel orthosilicate has been explored for its potential as a dielectric material and as a component in electronic circuits.
Propiedades
Número CAS |
13775-54-7 |
|---|---|
Nombre del producto |
Dinickel orthosilicate |
Fórmula molecular |
Ni2O4Si |
Peso molecular |
209.47 g/mol |
Nombre IUPAC |
nickel(2+);silicate |
InChI |
InChI=1S/2Ni.O4Si/c;;1-5(2,3)4/q2*+2;-4 |
Clave InChI |
AQQHXPJLFFJBCZ-UHFFFAOYSA-N |
SMILES |
[O-][Si]([O-])([O-])[O-].[Ni+2].[Ni+2] |
SMILES canónico |
[O-][Si]([O-])([O-])[O-].[Ni+2].[Ni+2] |
Otros números CAS |
13775-54-7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



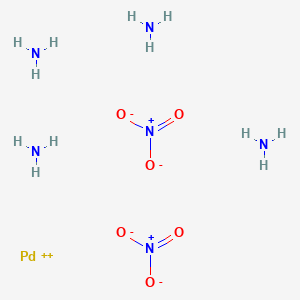
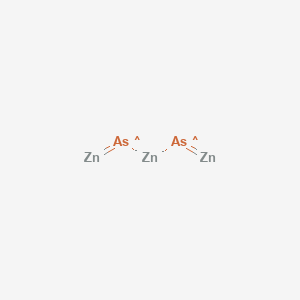
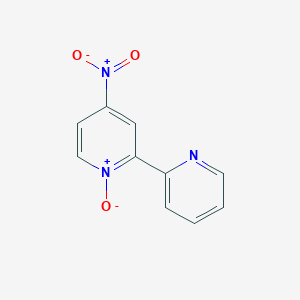
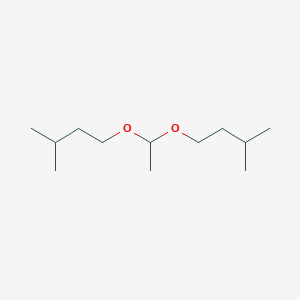

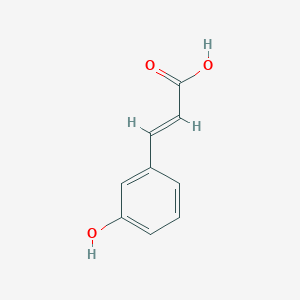
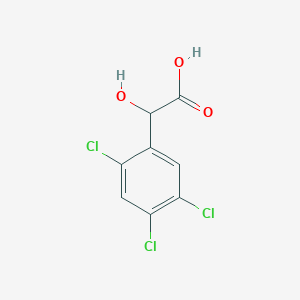
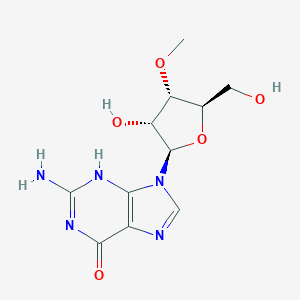
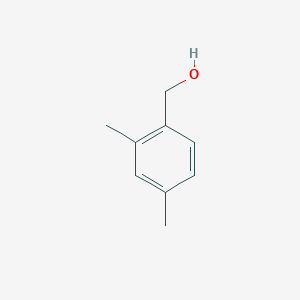
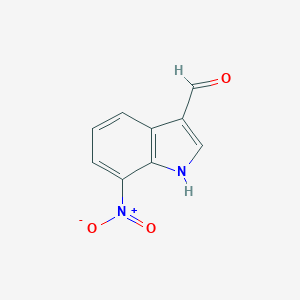
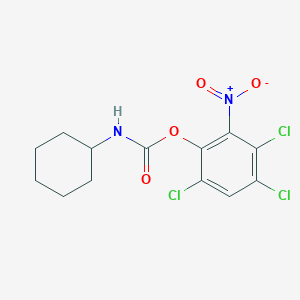
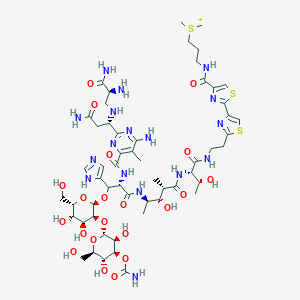
![[2-[(6S,8S,9S,10R,13S,14S,17R)-6-chloro-17-hydroxy-10,13-dimethyl-3,11-dioxo-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B88207.png)
